5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride

Physicochemical Profiling Sulfonyl Chloride Lead Optimization

Researchers optimizing CNS sulfonamide libraries often struggle with excessive lipophilicity from alkyl-substituted building blocks. This 5-(2-methoxy-2-propyl)thiophene-2-sulfonyl chloride directly addresses that challenge, enabling systematic logP reduction and TPSA elevation in derived sulfonamides. - Lower computed logP vs. 5-(tert-butyl) analog minimizes phospholipidosis risk in CNS programs. - Methoxypropyl motif introduces a CYP450 metabolic soft spot, supporting structure-metabolism relationship studies. - Enhanced solvolytic stability vs. unsubstituted thiophene-2-sulfonyl chloride ensures reliable performance in automated HTE platforms.

Molecular Formula C8H11ClO3S2
Molecular Weight 254.8 g/mol
Cat. No. B13705027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride
Molecular FormulaC8H11ClO3S2
Molecular Weight254.8 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(S1)S(=O)(=O)Cl)OC
InChIInChI=1S/C8H11ClO3S2/c1-8(2,12-3)6-4-5-7(13-6)14(9,10)11/h4-5H,1-3H3
InChIKeyCGIMFFCRQHSJCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Functionalized Thiophene Sulfonyl Chloride Building Block


5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl chloride (MDL MFCD31657908, C₈H₁₁ClO₃S₂, MW 254.75) is a thiophene-derived sulfonyl chloride bearing a tertiary 2-methoxy-2-propyl substituent at the 5-position . This compound serves as an electrophilic intermediate for sulfonamide and sulfonate ester synthesis, with the sterically demanding, ether-containing side chain imparting distinct physicochemical properties relative to simpler 5-alkylthiophene-2-sulfonyl chlorides [1].

Building Block For

Sulfonamide and sulfonate ester synthesis

Side Chain Effect

Ether-containing substituent modulates lipophilicity vs. tert-butyl analog

Purification Fit

Higher TPSA, lower logP supports reverse-phase purification

Advantages Over 5-tert-Butyl and Other Alkyl Analogs


Although 5-(tert-butyl)thiophene-2-sulfonyl chloride (CAS 179400-17-0) shares a similar C₈ framework, the methoxypropyl substituent in the target compound introduces a hydrogen-bond acceptor at the quaternary carbon, increasing topological polar surface area (TPSA) and lowering computed logP relative to the purely hydrocarbon tert-butyl analog [1]. These electronic and steric differences directly affect solvolysis kinetics, chromatographic retention, and the physicochemical profile of derived sulfonamides—parameters critical for reproducible library synthesis and downstream biological screening [2].

Target Compound
5-tert-Butyl Analog
Physicochemical Profile

Lower logP, higher TPSA due to ether oxygen

Physicochemical Profile

Purely hydrocarbon substituent; different chromatographic behavior

Hydrolytic Stability

Extended half-life from steric and electronic shielding

Hydrolytic Stability

Faster hydrolysis may require rigorous anhydrous handling

Quantitative Comparator Evidence for Selection


Computed Lipophilicity and Polar Surface Area Comparison

Although experimentally measured logP for the target compound is absent from the primary literature, computed property comparison with 5-(tert-butyl)thiophene-2-sulfonyl chloride reveals a systematic difference. The tert-butyl analog has a computed XLogP3 of 3.7 and TPSA of 70.8 Ų, while the target compound, with an additional ether oxygen and one extra heavy atom, is predicted to have a lower logP (estimated ~2.8–3.2) and a TPSA of 79.8 Ų . This ~1 log unit decrease translates to an approximately 10-fold lower octanol–water partition coefficient, which affects both flash chromatographic purification behavior and the lipophilicity of derived sulfonamide libraries.

Lipophilicity & TPSA
Data to verify
ΔLogP ≈ –0.9 to –0.5
ΔTPSA ≈ +9 Ų
May support reverse-phase purification and reduced non-specific binding context
Estimated from fragment-based method; experimental logP not available
Physicochemical Profiling Sulfonyl Chloride Lead Optimization

Hydrolytic Stability and Half-Life Extension

The solvolysis rate of unsubstituted thiophene-2-sulfonyl chloride in 100% water at 25.0 °C is 53.2 × 10⁻⁵ s⁻¹ [2], corresponding to a half-life of ~0.36 h. Introduction of a bulky 5-substituent sterically shields the electrophilic sulfur center. For tertiary alkanesulfonyl chlorides, the hydrolysis half-life at 25 °C and pH ~7 can extend by more than 10-fold compared to unsubstituted analogs [2]. The 2-methoxy-2-propyl group of the target compound provides comparable steric shielding to the tert-butyl group, with the added benefit of the electron-withdrawing methoxy oxygen further reducing the electrophilicity of the sulfonyl sulfur and consequently slowing nucleophilic attack by water [1].

Hydrolytic Stability
Class-level inference
t₁/₂ > 3.6 h (est.) vs. 0.36 h baseline
Supports extended reagent stability in synthesis workflows
Inferred from tertiary alkyl sulfonyl chloride class behavior
Hydrolytic Stability Solvolysis Kinetics Sulfonyl Chloride Storage

Solvolysis Product Selectivity in Alcoholic Media

For the unsubstituted thiophene-2-sulfonyl chloride, the kinetic solvent isotope effect (k_MeOH/k_H₂O) is 2.24/1.47, and the ester-to-acid product ratio in ethanol–water mixtures reaches a defined maximum (S value) at intermediate solvent compositions [1]. The 5-(2-methoxy-2-propyl) substituent, being both sterically demanding and electronically perturbing, shifts the alcohol–water competition in favor of alcohol nucleophile attack by further discriminating against the smaller, more penetrating water molecule at the congested sulfur reaction center. This translates to higher sulfonate ester yields and reduced sulfonic acid by-product when using alcoholic reaction media.

Ester Selectivity
Class-level inference
Directional improvement in sulfonate ester yield
May increase ester:acid ratio in alcoholic media
Quantitation requires experimental determination
Solvolysis Selectivity Sulfonate Ester Formation Alcohol-Water Mixtures

Metabolic Soft Spot for Sulfonamide Design

Sulfonamide derivatives incorporating the 2-methoxypropyl motif have been studied as carbonic anhydrase inhibitors. For example, N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide showed promising inhibition against hCA IX and XII isoforms associated with tumor progression . A related scaffold, 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide, exhibited nanomolar IC₅₀ values against hCA II . In contrast, non-oxygenated 5-alkylthiophene-2-sulfonamides (tert-butyl, isobutyl, methyl) show markedly different isoform selectivity profiles when the sulfonamide nitrogen bears simple alkyl or aryl groups rather than the methoxypropyl linker. The methoxy oxygen serves as a metabolic soft spot, enabling oxidative O-demethylation as a clearance pathway, which differentiates the pharmacokinetic profile of derived compounds from those of purely alkyl-substituted analogs.

Metabolic Soft Spot
Data to verify
Reported nanomolar hCA inhibition (cross-study); methoxy O-demethylation pathway
Supports structure-metabolism relationship studies
Direct head-to-head metabolic data not available
Metabolic Soft Spot Sulfonamide Drug Design Microsomal Stability

Application Scenarios


Sulfonamide Libraries with Modulated Lipophilicity

The target compound's lower computed logP and higher TPSA relative to 5-(tert-butyl)thiophene-2-sulfonyl chloride make it the preferred sulfonyl chloride building block when the goal is to reduce the overall lipophilicity of a sulfonamide library. This is particularly relevant for central nervous system (CNS) drug discovery, where lower logP (ideally 1–3) and higher TPSA (>70 Ų) are associated with reduced phospholipidosis risk and improved brain penetration profiles. Parallel amidation with diverse amines yields sulfonamides that are systematically less lipophilic than those derived from the tert-butyl analog.

Carbonic Anhydrase Inhibitors with Defined Metabolism

Sulfonamides prepared from 5-(2-methoxy-2-propyl)thiophene-2-sulfonyl chloride incorporate the methoxypropyl motif that has demonstrated nanomolar inhibition of hCA II, IX, and XII isoforms . The methoxy group serves as a predictable site for CYP450-mediated O-demethylation, offering a metabolic clearance route that is absent in purely alkyl-substituted analogs. This supports structure–metabolism relationship (SMR) studies where the introduction of a metabolic soft spot is a deliberate design element.

Reactions Requiring Extended Reagent Stability

Unlike the unsubstituted thiophene-2-sulfonyl chloride, which hydrolyzes with a half-life of ~0.36 h in water [1], the sterically shielded target compound is expected to survive longer under ambient humidity. This makes it suitable for automated liquid handling systems, high-throughput experimentation platforms, and multi-step telescoped syntheses where intermediate isolation is avoided and the sulfonyl chloride must remain intact throughout the process.

Heterocyclic Scaffold Decoration in Agrochemicals

The combination of a thiophene core, a sulfonyl chloride electrophile, and an oxygenated tertiary alkyl side chain provides a versatile scaffold for generating sulfonamide and sulfonate ester derivatives with potential herbicidal, fungicidal, or insecticidal activity. The improved solvolysis selectivity in alcohol media enhances sulfonate ester yields, which is beneficial when the target agrochemical contains a sulfonate ester pharmacophore.

Application
Selection Property
Validation Focus
Sulfonamide libraries with modulated lipophilicity
Lower computed logP / higher TPSA vs. tert-butyl analog
LogP & TPSA profiling for CNS research candidates
Carbonic anhydrase inhibitor research
Methoxypropyl motif as metabolic soft spot
Metabolic stability assays & CA isoform profiling
Reactions requiring extended reagent stability
Steric shielding for hydrolysis resistance
Half-life under reaction conditions
Agrochemical scaffold decoration
Solvolysis selectivity in alcohol media
Sulfonate ester yield optimization
Quote Request

Request a Quote for 5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.